5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole
Description
Its SMILES notation is COCC1=NSC(=N1)Cl, and its InChIKey is MWIYXXRAXAJXAM-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 129.6 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIYXXRAXAJXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173053-02-6 | |
| Record name | 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Process:
Starting Material: The synthesis typically starts from 2-amino-1,3,4-thiadiazole derivatives, which are commercially available or prepared via established routes involving thiosemicarbazide derivatives or amidrazones.
Chlorination: The thiadiazole core is chlorinated using reagents such as phosphorus oxychloride or chlorinating agents like thionyl chloride, leading to chlorinated intermediates like 3,5-dichloro-1,2,4-thiadiazole.
Selective Substitution: The chlorinated intermediate undergoes selective substitution at position-3 with methoxymethyl groups. This is achieved by nucleophilic substitution with methoxymethyl halides or related reagents under controlled conditions.
Ring Closure and Final Functionalization: The ring closure is facilitated through cyclization reactions, often under reflux in inert solvents such as methylene chloride, with the addition of base (e.g., sodium hydroxide) to promote cyclization and stabilize the heterocyclic structure.
Representative Reaction Scheme:
2-Amino-1,3,4-thiadiazole → chlorination → chlorinated intermediate → nucleophilic substitution with methoxymethyl halide → ring closure → 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole
Reaction Conditions and Data:
Note: The process can be adapted to batch or continuous flow systems, with continuous methods allowing higher temperature operation and improved yields.
Synthesis via Trichloromethyl Intermediate
Another well-documented approach involves the formation of a trichloromethyl intermediate, which is then cyclized to form the thiadiazole ring with the desired substituents.
Key Steps:
Preparation of Trichloromethyl-Substituted Thiadiazole: Reacting trichloromethanesulfenyl chloride with trichloroacetamidine in an organic solvent (e.g., methylene chloride) at low temperatures (-5°C to 10°C) yields the 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.
Substitution with Methoxymethyl Group: The trichloromethyl intermediate undergoes nucleophilic substitution with methoxymethyl halides under basic conditions, followed by ring closure facilitated by caustic agents.
Isolation and Purification: The product is recovered by solvent evaporation, washing, and vacuum distillation, with yields reaching approximately 70%.
Reaction Data Table:
Alternative Methods:
Recent advancements include green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, which reduce environmental impact and improve efficiency. For example, microwave irradiation of thiadiazole precursors with methoxymethylating agents has been explored, yielding the target compound with higher purity and shorter reaction times.
Research Findings and Optimization
Research indicates that controlling reaction temperature and pH is critical for regioselectivity and yield. For instance, lower temperatures favor substitution at position-3, while higher temperatures may lead to mixed substitution products. Continuous flow processes allow for higher temperature operation, reducing reaction time and increasing yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-(methoxymethyl)-1,2,4-thiadiazole, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that compounds in the thiadiazole family exhibit diverse biological activities due to their ability to interact with various molecular targets.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiadiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.
Agricultural Applications
In agriculture, this compound is studied for its herbicidal and pesticidal properties. Thiadiazoles are known to be effective against various pests and pathogens that affect crop yields.
Case Study: Pesticidal Efficacy
Research has shown that this compound exhibits strong fungicidal activity against pathogens such as Fusarium and Rhizoctonia, making it a candidate for developing new agricultural fungicides .
Materials Science Applications
The compound is also explored in materials science for its potential to develop novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance.
Case Study: Electronic Properties
Studies have indicated that incorporating thiadiazole derivatives into polymer matrices can improve the conductivity and stability of the resulting materials. This makes them suitable for applications in organic electronics and sensors .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methoxymethyl (ether) and ethyl (alkyl) groups improve solubility compared to chloromethyl, which increases reactivity but may reduce stability .
- Chlorine at Position 5 : Common across analogs, likely critical for electronic effects and binding interactions in biological systems .
Biological Activity
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiadiazole ring with a chlorine atom and a methoxymethyl group. This unique arrangement contributes to its biological activity. The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with chloromethyl ethers or similar reagents under controlled conditions to ensure high yields and purity.
Biological Activities
Research indicates that derivatives of 1,2,4-thiadiazole exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds within this class have shown efficacy against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Properties : Studies have reported that thiadiazole derivatives can inhibit the proliferation of cancer cells. For example, certain derivatives have been effective against lung carcinoma (A549) and colon cancer (HCT116) cell lines with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Some thiadiazole compounds exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (NOS) and other inflammatory mediators .
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against viruses like HIV and Hepatitis C, although further research is necessary to confirm these findings .
Antimicrobial Study
A study evaluated the antimicrobial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32.6 |
| This compound | S. aureus | 62.5 |
Anticancer Research
In vitro studies on the anticancer effects of this compound derivatives revealed significant cytotoxicity against various cancer cell lines. The compound showed an IC50 value of 8 µM against the HCT116 colon cancer cell line .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis induction |
| HCT116 (Colon) | 8 | Cell cycle arrest |
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : Thiadiazoles can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Many compounds inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Some thiadiazoles induce oxidative stress in target cells leading to apoptosis.
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole, and how do reaction conditions influence yield?
The synthesis of 1,2,4-thiadiazoles often involves cyclization or substitution reactions. For example, oxidative dimerization of thioamides using molecular oxygen in water provides a green chemistry approach, achieving yields up to 97% under optimized conditions (e.g., 4-methoxybenzothioamide) . Alternatively, chloro-substituted thiadiazoles can be synthesized via nucleophilic displacement, where the methoxymethyl group is introduced using methoxymethyl chloride in basic media. Reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) critically affect regioselectivity and purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions via characteristic shifts (e.g., methoxymethyl protons at δ 3.3–3.5 ppm and chlorine-induced deshielding) .
- IR Spectroscopy : C-S stretching (650–750 cm) and C-Cl vibrations (550–600 cm) validate the core structure .
- HPLC-MS : Ensures purity and molecular ion detection (e.g., [M+H] at m/z 195.5 for CHClNOS) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 24.7%, N: 14.4%, Cl: 18.2%) .
Q. What substituent effects are observed in 1,2,4-thiadiazole derivatives, and how do they modulate reactivity?
Electron-withdrawing groups (e.g., Cl, CN) at the 5-position enhance electrophilic substitution at the 3-position. The methoxymethyl group (-OCHO-) increases solubility in polar solvents but reduces thermal stability compared to alkyl substituents. Steric hindrance from bulky groups can suppress dimerization side reactions .
Advanced Research Questions
Q. How can unexpected reaction products (e.g., pyrazole or indole derivatives) be resolved during thiadiazole synthesis?
Contradictions in product formation, such as the unexpected isolation of pyrazole derivatives (e.g., 3,5-dimethyl-1-phenylpyrazole), arise from competing cyclization pathways. To mitigate this:
- Optimize pH : Acidic conditions favor thiadiazole cyclization, while neutral/basic media promote alternative pathways (e.g., indole formation with phenylhydrazine) .
- Monitor Reaction Kinetics : Use in-situ FTIR or LC-MS to detect intermediates and adjust reagent stoichiometry .
- Computational Modeling : DFT studies predict thermodynamic favorability of products, guiding solvent and catalyst selection .
Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?
- Molecular Docking : Screens binding affinity to targets like aromatase (PDB: 3EQM) or sphingosine-1-phosphate receptors. Substituent halogenation (Cl, F) enhances hydrophobic interactions in active sites .
- QSAR Models : Correlate Hammett σ values of substituents with cytotoxicity (e.g., IC values against HepG2 cells) .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity (e.g., >80% hepatic stability) .
Q. How can isomerization of 1,2,4-thiadiazole hybrids (e.g., 1,3,4-thiadiazole byproducts) be minimized during anticancer drug synthesis?
Isomerization, observed in bis-erlotinib hybrids, is mitigated by:
- Low-Temperature Synthesis : Conduct reactions at ≤40°C to suppress thermal rearrangement .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to stabilize transition states favoring 1,2,4-thiadiazole formation .
- Chromatographic Separation : Isolate isomers via preparative HPLC with a C18 column (acetonitrile/water gradient) .
Q. What in vitro protocols are recommended for evaluating the cytostatic effects of thiadiazole derivatives?
- Cell Lines : Use A2058 (melanoma), HepG2 (hepatocellular carcinoma), and PC-3 (prostate adenocarcinoma) .
- Dosing : Treat cells with 1–100 µM derivatives for 72 hours.
- Viability Assays : MTT or SRB assays quantify IC values (Table 1).
| Derivative | IC (µM) - HepG2 | IC (µM) - PC-3 |
|---|---|---|
| Parent compound | >100 | >100 |
| 3,5-Diiodo derivative | 18.2 ± 1.5 | 12.7 ± 0.9 |
| Bis-erlotinib hybrid | 9.4 ± 0.8 | 7.3 ± 0.6 |
| Data from |
Q. How do halogen substituents (Cl, F) influence the analgesic or antimicrobial activity of thiadiazole derivatives?
Halogens enhance activity via:
- Electrophilic Interactions : Chlorine increases membrane permeability in Gram-negative bacteria (e.g., E. coli MIC: 8 µg/mL) .
- ROS Induction : Fluorinated derivatives generate intracellular reactive oxygen species, triggering apoptosis in cancer cells .
- Metabolic Stability : Chlorine reduces CYP450-mediated degradation, prolonging half-life in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
